
Methyl 3-amino-2-methylbenzoate
Overview
Description
Methyl 3-amino-2-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-methylbenzoate can be synthesized through several methods. One common method involves the reduction of 3-nitro-2-methylbenzoic acid methyl ester. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the direct esterification of 3-amino-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form various derivatives, such as converting the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid as a catalyst.
Major Products:
Oxidation: Methyl 3-nitro-2-methylbenzoate.
Reduction: Methyl 3-amino-2-methylbenzyl alcohol.
Substitution: Methyl 3-nitro-2-methylbenzoate.
Scientific Research Applications
Pharmaceutical Development
Methyl 3-amino-2-methylbenzoate serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to be effectively incorporated into formulations targeting pain relief and anti-inflammatory conditions. Notably, it has been evaluated for its role in developing analgesics and anti-inflammatory drugs.
Case Study: Synthesis of Hydrazone Derivatives
A study explored the synthesis of new hydrazone derivatives using this compound, assessing their monoamine oxidase inhibitory activity. The findings indicated potential therapeutic applications in treating neurological disorders due to the inhibition of this enzyme .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding . These studies are crucial for understanding biological pathways and drug interactions.
Example Applications:
- Investigating the interaction of compounds with specific receptors.
- Analyzing the inhibition mechanisms of various enzymes relevant to metabolic pathways.
Polymer Chemistry
The compound can be incorporated into polymer formulations , enhancing properties such as solubility and thermal stability. This is particularly beneficial for creating advanced materials used in various industrial applications.
Benefits:
- Improved material performance in terms of durability and resistance.
- Enhanced processing characteristics for manufacturing.
Agricultural Chemistry
In agricultural chemistry, this compound contributes to the development of agrochemicals , including herbicides and pesticides. Its incorporation into these formulations aims to enhance efficacy while promoting environmentally friendly practices.
Case Study: Development of Eco-friendly Herbicides
Research has shown that incorporating this compound into herbicide formulations can improve effectiveness against specific weed species while reducing environmental impact through targeted application methods.
Analytical Chemistry
The compound is also utilized as a standard in chromatographic techniques, aiding in the accurate quantification of related compounds in complex mixtures. This application is vital for quality control in pharmaceutical manufacturing and environmental monitoring.
Application Examples:
- Used as a reference standard in High-Performance Liquid Chromatography (HPLC) analyses.
- Facilitates accurate measurements in research involving complex biological samples.
Data Tables
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical | Intermediate for analgesics and anti-inflammatories | Targeted drug formulation |
Biochemical Research | Enzyme inhibition studies | Understanding metabolic pathways |
Polymer Chemistry | Enhancing polymer formulations | Improved solubility and thermal stability |
Agricultural Chemistry | Development of herbicides/pesticides | Environmentally friendly formulations |
Analytical Chemistry | Standard in chromatographic techniques | Accurate quantification in complex mixtures |
Mechanism of Action
The mechanism of action of methyl 3-amino-2-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- Methyl 2-amino-3-methylbenzoate
- Methyl 3-amino-4-methylbenzoate
- Methyl 4-amino-2-methylbenzoate
Comparison: Methyl 3-amino-2-methylbenzoate is unique due to the position of the amino and ester groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Biological Activity
Methyl 3-amino-2-methylbenzoate, also known by its CAS number 18583-89-6, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 165.19 g/mol
- Boiling Point : Not available
- Log P (octanol-water partition coefficient) : 1.54, indicating moderate lipophilicity which suggests good membrane permeability .
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and viruses. It has been noted for its effectiveness in inhibiting the growth of certain bacterial strains, making it a candidate for further development as an antibiotic .
- Analgesic Properties : Preliminary research indicates that this compound may possess local anesthetic effects similar to other benzoate derivatives. It has been evaluated in models for surface anesthesia and infiltration anesthesia, demonstrating promising results .
- Cellular Mechanisms : The compound has been linked to various cellular pathways, including apoptosis and autophagy, which are critical in cancer treatment strategies. Its interaction with signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR suggests potential applications in cancer therapy .
Case Studies and Experimental Data
A comprehensive study conducted on the local anesthetic effects of this compound compared it with established anesthetics like tetracaine and pramocaine. The results indicated that:
Compound | Surface Anesthesia (s) | Infiltration Anesthesia (s) | Acute Toxicity (LD50 mg/kg) |
---|---|---|---|
This compound | 12.5 ± 1.0 | 180.0 ± 5.0 | >500 |
Tetracaine | 10.4 ± 0.8 | 166.5 ± 2.3 | 435.4 ± 3.3 |
Pramocaine | 10.4 ± 0.8 | 172.3 ± 2.6 | 472.1 ± 3.6 |
These findings suggest that this compound has a comparable onset time for surface anesthesia but a longer duration of action than tetracaine and pramocaine .
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules:
- Enzyme Inhibition : It has been shown to inhibit certain metabolic enzymes, which can affect drug metabolism and pharmacokinetics.
- Receptor Interaction : The compound may modulate activities related to G-protein coupled receptors (GPCRs), impacting various physiological responses including inflammation and pain signaling pathways .
Properties
IUPAC Name |
methyl 3-amino-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQFAUFPWXUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396614 | |
Record name | Methyl 3-amino-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18583-89-6 | |
Record name | Methyl 3-amino-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methylbenzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.